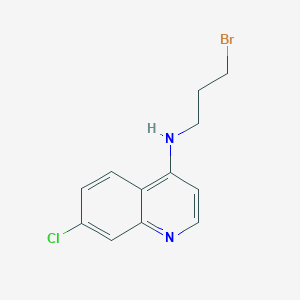
N-(3-Bromopropyl)-7-chloroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromopropyl)-7-chloroquinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of both bromopropyl and chloro groups in the compound makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl)-7-chloroquinolin-4-amine typically involves the reaction of 7-chloroquinolin-4-amine with 3-bromopropylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: N-(3-Bromopropyl)-7-chloroquinolin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(3-azidopropyl)-7-chloroquinolin-4-amine.
科学研究应用
Chemistry: N-(3-Bromopropyl)-7-chloroquinolin-4-amine is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimalarial, antibacterial, and anticancer agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is used in the development of agrochemicals and dyes. It also finds applications in material science for the synthesis of novel polymers and advanced materials .
作用机制
The mechanism of action of N-(3-Bromopropyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The chloroquinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the bromopropyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function .
相似化合物的比较
- N-(2-Bromoethyl)-7-chloroquinolin-4-amine
- N-(3-Bromopropyl)-6-chloroquinolin-4-amine
- N-(3-Bromopropyl)-7-fluoroquinolin-4-amine
Comparison: Compared to its analogs, N-(3-Bromopropyl)-7-chloroquinolin-4-amine exhibits unique reactivity due to the presence of both bromopropyl and chloro groups. This dual functionality allows for a wider range of chemical modifications and applications. Its chloroquinoline core also provides a strong foundation for biological activity, making it a valuable compound in drug discovery and development .
属性
CAS 编号 |
60548-23-4 |
|---|---|
分子式 |
C12H12BrClN2 |
分子量 |
299.59 g/mol |
IUPAC 名称 |
N-(3-bromopropyl)-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C12H12BrClN2/c13-5-1-6-15-11-4-7-16-12-8-9(14)2-3-10(11)12/h2-4,7-8H,1,5-6H2,(H,15,16) |
InChI 键 |
OJNLRLKOOJSUHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


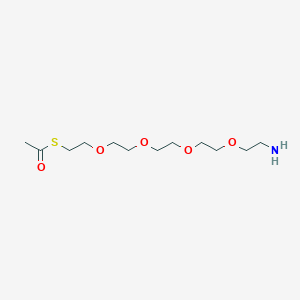
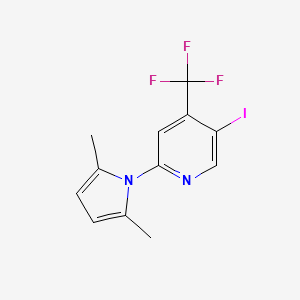
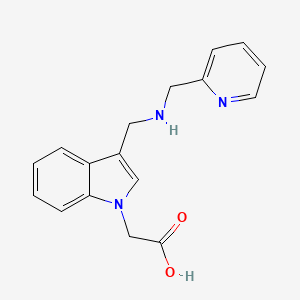


![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)

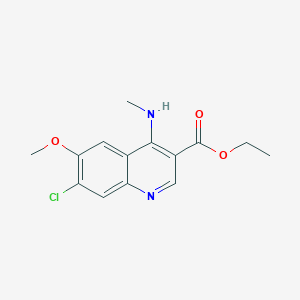
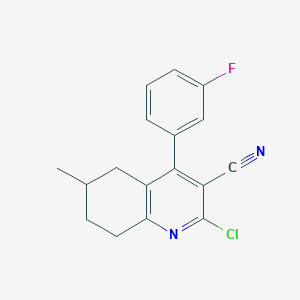

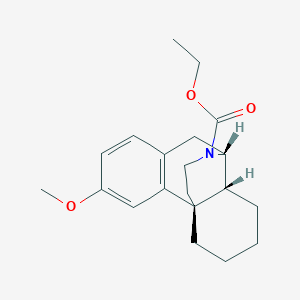
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
